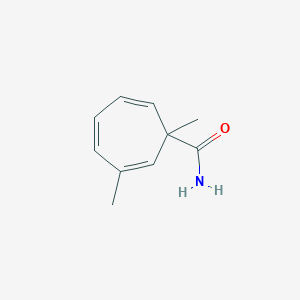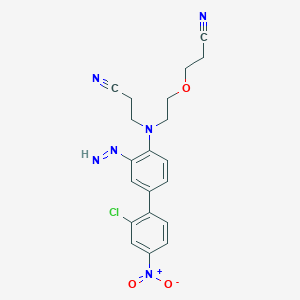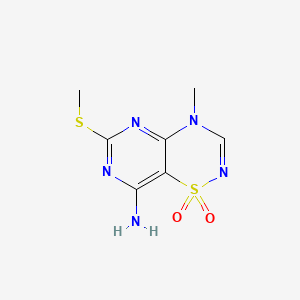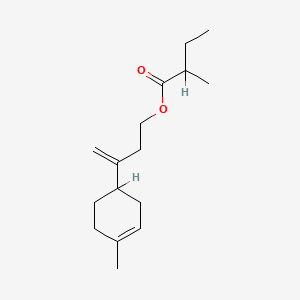
sec-Butyldichloroarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyldichloroarsine is an organoarsenic compound with the chemical formula C4H9AsCl2. It is a derivative of arsine, where two chlorine atoms and a sec-butyl group are attached to the arsenic atom. This compound is known for its toxic properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
sec-Butyldichloroarsine can be synthesized through the reaction of arsenic trichloride with sec-butylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AsCl3+sec-C4H9MgBr→sec-C4H9AsCl2+MgBrCl
The reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
sec-Butyldichloroarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butylarsinic acid.
Reduction: Reduction reactions can convert it to sec-butylarsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.
Major Products Formed
Oxidation: sec-Butylarsinic acid (C4H9AsO(OH)2)
Reduction: sec-Butylarsine (C4H9AsH2)
Substitution: sec-Butylarsine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
sec-Butyldichloroarsine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems and its potential use as a chemical warfare agent.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of sec-Butyldichloroarsine involves its interaction with cellular components, leading to disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and other critical metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butyldichloroarsine: Similar structure but with a straight-chain butyl group.
tert-Butyldichloroarsine: Contains a tert-butyl group instead of a sec-butyl group.
Phenylarsine oxide: An organoarsenic compound with a phenyl group.
Uniqueness
sec-Butyldichloroarsine is unique due to its specific sec-butyl group, which influences its reactivity and toxicity. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
684-82-2 |
|---|---|
Formule moléculaire |
C4H9AsCl2 |
Poids moléculaire |
202.94 g/mol |
Nom IUPAC |
butan-2-yl(dichloro)arsane |
InChI |
InChI=1S/C4H9AsCl2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 |
Clé InChI |
INQONTNHVUXFCV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


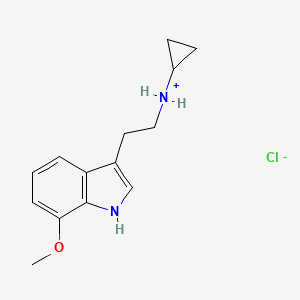
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
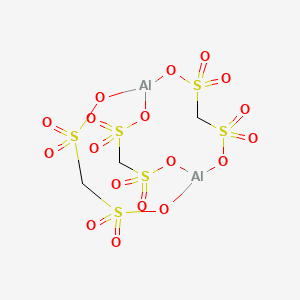
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)



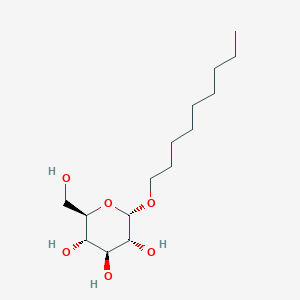
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)
